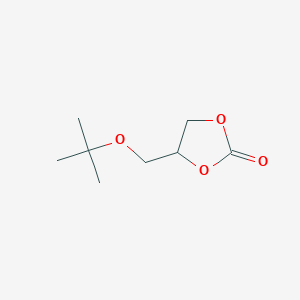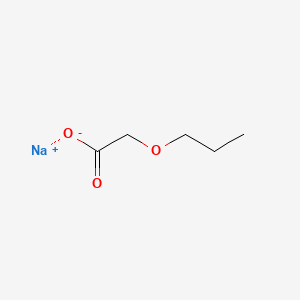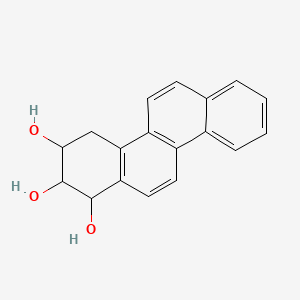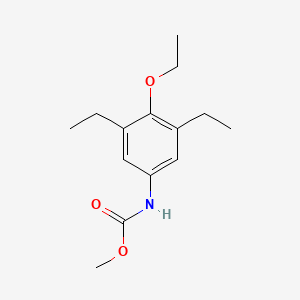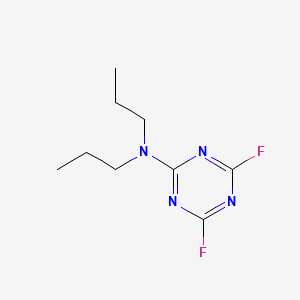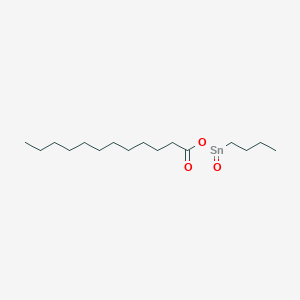
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of dihydrodiols It is derived from fluoranthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the dihydroxylation of fluoranthene followed by esterification with benzoic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the dibenzoate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrodiol or other reduced forms.
Substitution: It can participate in substitution reactions where one or both of the benzoate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of fluoranthene quinones.
Reduction: Formation of the corresponding dihydrodiol.
Substitution: Formation of substituted fluoranthene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biochemical Studies: The compound can be used to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
Comparaison Avec Des Composés Similaires
trans-2,3-Dihydro-2,3-fluoranthenediol: The parent dihydrodiol compound without the benzoate ester groups.
Fluoranthene: The polycyclic aromatic hydrocarbon from which the dihydrodiol is derived.
Other Dihydrodiol Derivatives: Compounds with similar dihydrodiol structures but different substituents.
Uniqueness: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate is unique due to the presence of the dibenzoate ester groups, which can influence its chemical reactivity and biological activity. The ester groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its parent dihydrodiol .
Propriétés
Numéro CAS |
83291-44-5 |
|---|---|
Formule moléculaire |
C30H20O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
Clé InChI |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


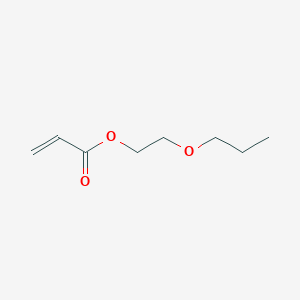
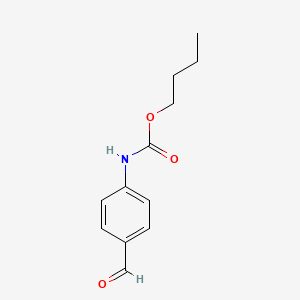
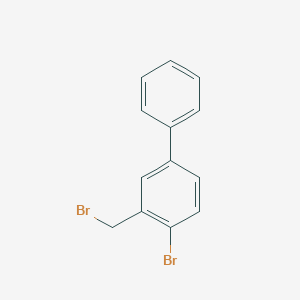

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
